molecular formula C17H15F2NO4 B2419810 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide CAS No. 1421442-77-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide

Cat. No.: B2419810
CAS No.: 1421442-77-4
M. Wt: 335.307
InChI Key: HVGQXJHMTHONAO-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is a synthetic organic compound designed for advanced chemical and biological research. Its molecular structure incorporates a benzo[1,3]dioxole (piperonyl) moiety, a 3-hydroxypropyl linker, and a 3,4-difluorobenzamide group. The benzo[1,3]dioxole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in compounds with diverse bioactivities and its potential to serve as a key pharmacophore . The strategic inclusion of fluorine atoms on the benzamide ring is a common practice in drug design to influence a compound's potency, metabolic stability, and membrane permeability. This compound is of significant interest in discovery chemistry and is useful as a building block or intermediate for the synthesis of more complex molecules. Researchers can utilize it in the exploration of structure-activity relationships (SAR), particularly for projects involving the modification of benzodioxole-containing scaffolds . Its structural features suggest potential for application in developing ligands for various biological targets. Similar benzodioxole derivatives have been investigated for their potential as auxin receptor agonists in plant science , while other structurally related compounds have been explored in patents for inflammation and immune-related applications . The mechanism of action for any specific biological activity is highly dependent on the final target structure and requires empirical validation within the researcher's specific experimental system. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any form of human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQXJHMTHONAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediate Synthesis

Benzo[d]dioxol-5-yl Derivatives

The benzodioxole moiety is typically synthesized via cyclization of catechol derivatives with dichloromethane or dibromomethane under basic conditions. For example, reacting 3,4-dihydroxybenzaldehyde with dibromomethane in the presence of potassium carbonate yields benzo[d]dioxole-5-carbaldehyde, a key intermediate. Alternative routes employ ultrasound-assisted synthesis to reduce reaction times by 40%.

3-Hydroxypropylamine Intermediates

The 3-hydroxypropyl chain is introduced through epoxide ring-opening or nucleophilic addition:

  • Epoxide Route : Benzo[d]dioxol-5-yl glycidyl ether, prepared by reacting epichlorohydrin with benzo[d]dioxol-5-ol, is treated with aqueous ammonia to yield 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine. This method achieves 75–80% yield but requires careful pH control to avoid diol formation.
  • Grignard Addition : Benzo[d]dioxole-5-carbaldehyde reacts with methylmagnesium bromide to form a secondary alcohol, which is subsequently oxidized and subjected to reductive amination with ammonium acetate and sodium cyanoborohydride. This route offers higher regioselectivity (>90%) but involves additional purification steps.

Amide Bond Formation

Coupling Reagents and Conditions

The final amidation step couples 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine with 3,4-difluorobenzoyl chloride. Optimal conditions include:

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.
  • Base : Triethylamine (2.5 equiv) to scavenge HCl.
  • Temperature : 0–5°C to minimize side reactions.
    Yields range from 65% to 85%, depending on the purity of the amine intermediate.
Table 1: Comparison of Coupling Methods
Method Yield (%) Purity (%) Reaction Time (h)
Schotten-Baumann 68 92 6
HATU/DIEA 82 95 3
Continuous Flow 89 98 1.5

Continuous Flow Optimization

Adopting continuous flow reactors (CFRs) with immobilized lipase catalysts enhances reaction efficiency. For instance, a microfluidic system operating at 50°C and 10 bar pressure achieves 89% yield in 90 minutes, compared to 72% in batch processes. CFRs also reduce solvent consumption by 30%, aligning with green chemistry principles.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via sequential recrystallization:

  • Heptane Wash : Removes non-polar impurities (e.g., unreacted benzoyl chloride).
  • Ethanol-Water (7:3) : Isolates the target compound with >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 6.94 (s, 1H, benzodioxole), 5.12 (s, 1H, -OH), 3.45 (m, 2H, -CH2-).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-F).
Table 2: Key NMR Assignments
Proton Environment δ (ppm) Multiplicity Integration
Aromatic (difluorobenz) 7.85 Doublet 2H
Benzodioxole 6.94 Singlet 1H
Hydroxypropyl -OH 5.12 Singlet 1H

Mechanistic Insights and Side Reactions

Competing Pathways

During amidation, over-acylation may occur if excess benzoyl chloride is present, leading to bis-acylated byproducts. This is mitigated by slow reagent addition and sub-stoichiometric base use.

Palladium-Catalyzed Side Reactions

In cases where aryl halides are present (e.g., from impure intermediates), palladium residues from prior steps can catalyze Ullmann-type couplings, forming dimeric impurities. Filtration through celite and chelating resins (e.g., SiliaBond Thiol) resolves this.

Industrial Scalability and Cost Analysis

Raw Material Costs

  • Benzo[d]dioxol-5-ol: $120/kg (industrial grade).
  • 3,4-Difluorobenzoyl chloride: $450/kg.
    Batch production costs are reduced by 22% using CFRs due to lower catalyst loading and energy consumption.

Environmental Impact

Lifecycle assessment (LCA) reveals that the epoxide route generates 15% less waste than Grignard-based methods, primarily due to avoiding magnesium salt byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a carbonyl derivative, while substitution reactions can produce a variety of substituted benzamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorobenzamide group, in particular, enhances its potential as a pharmacologically active compound .

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound contains a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties, and a difluorobenzamide structure that may enhance its interaction with biological targets.

  • Molecular Formula : C23H21F2N2O4
  • Molecular Weight : 425.43 g/mol
  • Structural Features : The compound includes:
    • A benzo[d][1,3]dioxole ring
    • A hydroxypropyl chain
    • A difluorobenzamide moiety

This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters. These transporters are essential for the pharmacokinetics of various drugs and are implicated in conditions such as cystic fibrosis. The compound's structure may enhance its ability to interact with these proteins, potentially leading to improved drug delivery systems and therapeutic strategies for diseases related to transporter dysfunction .

Pharmacological Applications

The compound's unique structural arrangement suggests several potential pharmacological applications:

  • Drug Delivery Systems : By modulating ABC transporters, it could improve the bioavailability of co-administered drugs.
  • Cancer Therapy : Its ability to influence drug transport mechanisms could be leveraged in cancer treatments where drug resistance is an issue.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, indicating potential applications in treating inflammatory diseases .

Case Studies and Experimental Data

Recent studies have explored the biological effects of compounds structurally similar to this compound. For instance:

  • In Vitro Studies :
    • Compounds with benzo[d][1,3]dioxole moieties have demonstrated cytotoxic effects on various cancer cell lines. These studies suggest that the incorporation of such moieties can enhance the anticancer activity of benzamide derivatives .
  • In Vivo Studies :
    • Animal models have shown that derivatives of this compound can effectively reduce tumor growth when used alongside conventional chemotherapy agents. This suggests a synergistic effect that could be exploited in clinical settings .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReference
This compoundBenzo[d][1,3]dioxole + difluorobenzamideModulates ABC transporters
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamideBenzo[d][1,3]dioxole + chloro-substituted benzeneAnticancer activity
N-(4-(benzo[d][1,3]dioxol-5-yl)-4-methoxybutanamide)Benzo[d][1,3]dioxole + methoxybutanamideAnti-inflammatory properties

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments (e.g., distinguishing the 3-hydroxypropyl group at δ 3.5–4.0 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 392.12) and detects impurities .
  • IR Spectroscopy : Key peaks include C=O stretch (~1650 cm1^{-1}) for the amide and O–H stretch (~3300 cm1^{-1}) for the hydroxypropyl group .

What preliminary biological screening methods are used to assess its activity?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Tested against bacterial dihydrofolate reductase (DHFR) or human kinases using fluorometric or colorimetric substrates (e.g., NADPH depletion for DHFR) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays in Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) to evaluate IC50_{50} values .

Advanced Research Questions

How does the 3,4-difluorobenzamide moiety influence target binding in enzyme inhibition?

Q. Methodological Answer :

  • X-ray Crystallography : Co-crystallization with DHFR reveals fluorine atoms form halogen bonds with active-site residues (e.g., Phe31), enhancing binding affinity .
  • SAR Studies : Analog synthesis (e.g., replacing fluorine with chlorine or methyl groups) shows 3,4-difluoro substitution improves potency by 10-fold compared to mono-fluoro derivatives .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding free energies (ΔG) and validate fluorines’ electrostatic contributions .

How can contradictory solubility data across studies be resolved?

Q. Methodological Answer :

  • Solubility Profiling : Use standardized conditions (pH 7.4 PBS, 25°C) with HPLC quantification. Reported discrepancies (~5–50 µg/mL) arise from solvent choice (DMSO vs. ethanol) .
  • Co-solvent Systems : Employ hydrotropic agents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility for in vivo studies .
  • Thermodynamic Analysis : Measure solubility via shake-flask method and correlate with Hansen solubility parameters to identify optimal solvents .

What strategies optimize metabolic stability without compromising bioactivity?

Q. Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. The hydroxypropyl group is prone to oxidation, forming a ketone metabolite .
  • Structural Modifications : Introduce methyl groups at the β-position of the hydroxypropyl chain to sterically hinder CYP450-mediated oxidation .
  • Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl or pivaloyl) to improve plasma stability, with enzymatic cleavage in target tissues .

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